Home > Products > Screening Compounds P137589 > Sitaxsentan sodium
Sitaxsentan sodium - 210421-74-2

Sitaxsentan sodium

Catalog Number: EVT-283365
CAS Number: 210421-74-2
Molecular Formula: C18H15ClN2NaO6S2
Molecular Weight: 477.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sitaxsentan sodium is a synthetically derived compound classified as an endothelin receptor antagonist. [, , ] Specifically, it exhibits high selectivity for the endothelin A (ETA) receptor. [, ] Within scientific research, Sitaxsentan sodium serves as a valuable tool for investigating the role of endothelin-1, a potent vasoconstrictor peptide, in various physiological and pathological processes. [, , , ]

Future Directions
  • Investigating its potential in other diseases: While primarily studied in the context of PAH, Sitaxsentan sodium's mechanism of action suggests possible applications in other conditions where endothelin-1 plays a role, such as hypertension, renal disease, connective tissue disease, and cancer. []

Bosentan

  • Compound Description: Bosentan is a dual endothelin receptor antagonist (ERA), meaning it blocks both endothelin-A (ETA) and endothelin-B (ETB) receptors. It is an approved treatment for pulmonary arterial hypertension (PAH). []

BQ-788

  • Compound Description: BQ-788 is a specific endothelin B receptor antagonist. []
  • Relevance: BQ-788 was used in comparative studies with sitaxsentan sodium to investigate the role of different endothelin receptor subtypes in pulmonary hypertension. Unlike sitaxsentan sodium, which targets the ETA receptor, BQ-788 specifically blocks the ETB receptor. These studies revealed that selective blockade of the ETA receptor, rather than the ETB receptor, was crucial for attenuating pulmonary vasoconstriction. []

Ambrisentan

  • Compound Description: Ambrisentan is a newer, selective endothelin receptor antagonist (ERA) that primarily targets the ETA receptor. []
  • Relevance: Similar to sitaxsentan sodium, ambrisentan exhibits selectivity for the ETA receptor and is being investigated for its potential in treating PAH. [] Both compounds belong to the same therapeutic class and are being explored as alternatives to dual ERAs like bosentan.

Sildenafil

  • Compound Description: Sildenafil is a phosphodiesterase type 5 (PDE5) inhibitor commonly used in the management of PAH. [, ]
  • Relevance: While not structurally related to sitaxsentan sodium, sildenafil is often used concurrently with ERAs in the treatment of PAH. Unlike bosentan, sitaxsentan sodium does not interact with sildenafil, making it a potentially safer option for combination therapy. [, ]

TBC2576

  • Compound Description: TBC2576 is a second-generation endothelin receptor antagonist under development. []
  • Relevance: TBC2576 represents a structurally related compound to sitaxsentan sodium, and both are being investigated for their potential as endothelin receptor antagonists. [] The development of TBC2576 highlights the ongoing research into optimizing the structure and activity of endothelin receptor antagonists, potentially leading to improved therapeutic options for PAH.
Overview

Sitaxentan sodium is a highly selective endothelin receptor type A antagonist, primarily used in the treatment of pulmonary arterial hypertension. It belongs to the sulfonamide class of drugs and has been shown to improve exercise capacity and functional class in patients with this condition. The compound was first approved for medical use in the European Union on August 10, 2006, and has since been recognized for its therapeutic potential in various cardiovascular disorders .

Source and Classification

Sitaxentan sodium is classified under small molecule drugs and is specifically designed to inhibit the endothelin receptor type A. Its molecular formula is C18H15ClN2NaO6S2C_{18}H_{15}ClN_{2}NaO_{6}S_{2}, and it is associated with the CAS Registry number 210421-74-2 . The compound's active ingredient, sitaxentan, is often used in clinical settings for managing conditions related to pulmonary hypertension.

Synthesis Analysis

The synthesis of sitaxentan sodium involves several key steps that ensure the purity and efficacy of the final product. The synthesis method utilizes specific starting materials that are rigorously controlled to minimize impurities. Techniques such as high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to confirm the identity and purity of the compound throughout the production process .

Technical Details

  • Starting Materials: The synthesis begins with three main starting materials, which are validated through various analytical techniques.
  • Purity Control: Organic impurities are monitored, with strict limits set according to International Council for Harmonisation (ICH) guidelines. Recent batches have shown consistent impurity profiles, with no impurities exceeding 0.15% .
  • Stability Studies: Sitaxentan sodium has been subjected to stability testing under various conditions (e.g., temperature and humidity), confirming its photostability and supporting a proposed retest period .
Molecular Structure Analysis

The molecular structure of sitaxentan sodium is characterized by a sulfonamide group that contributes to its selective antagonistic activity against the endothelin receptor type A. The compound exhibits a high selectivity ratio (>6500:1) for the endothelin receptor type A over type B, which is critical for its therapeutic action .

Structural Data

  • Chemical Structure: The structure includes an etherocyclic sulfonamide backbone which enhances its pharmacological properties.
  • Analytical Techniques: Techniques such as mass spectrometry (MS) and NMR were used to elucidate the molecular structure and confirm its integrity during synthesis .
Chemical Reactions Analysis

Sitaxentan sodium undergoes various chemical reactions that are relevant to its pharmacological activity. Primarily, it acts as an antagonist at endothelin receptors, blocking the effects of endothelin-1, a potent vasoconstrictor.

Technical Details

  • Binding Reactions: Sitaxentan selectively binds to endothelin receptor type A, inhibiting receptor activation and subsequent downstream signaling pathways.
  • Metabolic Pathways: The metabolism of sitaxentan primarily occurs in the liver via cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are involved in drug-drug interactions .
Mechanism of Action

The mechanism of action of sitaxentan sodium involves its selective inhibition of endothelin receptor type A. By blocking this receptor, sitaxentan reduces vasoconstriction and promotes vasodilation, leading to decreased pulmonary arterial pressure.

Process Data

  • Pharmacodynamic Effects: Clinical studies have demonstrated significant improvements in exercise capacity and functional class among patients treated with sitaxentan compared to placebo groups .
  • Impact on Endothelin Levels: Sitaxentan administration has been associated with decreased levels of endothelin-1 in patients with chronic heart failure, indicating effective receptor blockade .
Physical and Chemical Properties Analysis

Sitaxentan sodium possesses distinct physical and chemical properties that contribute to its functionality as a therapeutic agent.

Physical Properties

  • Formulation: It is available as coated tablets, ensuring controlled release and bioavailability.
  • Solubility: Sitaxentan exhibits pH-dependent aqueous solubility, which is crucial for its absorption profile.

Chemical Properties

  • Stability: The compound demonstrates stability under various environmental conditions, making it suitable for pharmaceutical applications.
  • Bioavailability: Sitaxentan has an absolute bioavailability ranging from 70% to 100%, indicating effective systemic absorption following oral administration .
Applications

Sitaxentan sodium is primarily indicated for the treatment of pulmonary arterial hypertension. Its application extends beyond this condition as ongoing research explores its potential benefits in other cardiovascular diseases such as chronic kidney disease and heart failure.

Scientific Uses

  • Clinical Trials: Numerous clinical trials have validated the efficacy of sitaxentan in improving hemodynamic parameters and exercise capacity among patients with pulmonary arterial hypertension .
  • Research Directions: Investigations into sitaxentan's role in other disorders continue, highlighting its versatility as a therapeutic agent .

Properties

CAS Number

210421-74-2

Product Name

Sitaxentan sodium

IUPAC Name

sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide

Molecular Formula

C18H15ClN2NaO6S2

Molecular Weight

477.9 g/mol

InChI

InChI=1S/C18H15ClN2O6S2.Na/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;/h3-5,7,21H,6,8H2,1-2H3;

InChI Key

HRFIVLUXADNCHX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

TBC-11251; TBC11251; TBC 11251; TBC-11251 sodium salt, Thelin; Sitaxentan sodium

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.[Na]

Isomeric SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)[N-]C4=C(C(=NO4)C)Cl)OCO2.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.